2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid
Overview
Description
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid is a novel compound with intriguing potential across various scientific fields. Known for its unique structural properties, this compound falls under the isoquinoline class of heterocyclic compounds, which have been studied for their pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid typically involves a multi-step reaction process starting from commercially available precursors. The first step usually includes the formation of a dihydroisoquinoline intermediate, followed by a reaction with isonicotinic acid under controlled conditions. Specific reagents and solvents such as acetic acid, hydrochloric acid, and ethanol may be employed, with the reaction conditions carefully monitored for temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods that improve efficiency and reduce costs. These methods often involve continuous flow processes, which allow for precise control of reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: : Converts the compound into oxidized derivatives, often using reagents such as potassium permanganate.
Reduction: : Reductive conditions, such as those provided by sodium borohydride, yield reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur on the isoquinoline ring, facilitated by reagents like halogenated compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium dichromate, reducing agents like lithium aluminum hydride, and solvents like dimethyl sulfoxide. Typical conditions include controlled temperature, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid has numerous applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It is studied for its potential interactions with biological macromolecules, which may lead to the development of new biochemical tools.
Medicine: : This compound is explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : It finds use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid can be compared to other isoquinoline derivatives:
Papaverine: : Known for its smooth muscle relaxant properties.
Berberine: : Exhibits antimicrobial and anti-inflammatory activities.
Tetrahydroisoquinoline: : Used as a precursor in the synthesis of various pharmacologically active compounds.
This compound stands out due to its unique combination of the isoquinoline and isonicotinic acid moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLFEGQBNSHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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